molecular formula C19H16ClF5N2O4 B5435050 ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE

ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE

Cat. No.: B5435050
M. Wt: 466.8 g/mol
InChI Key: NDIJRTCYKBGYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorodifluoromethoxy intermediate: This step involves the reaction of a suitable phenol derivative with chlorodifluoromethane under basic conditions to introduce the chlorodifluoromethoxy group.

    Amination: The intermediate is then reacted with an amine to form the phenylamino derivative.

    Coupling with ethyl 3,3,3-trifluoropyruvate: The phenylamino derivative is coupled with ethyl 3,3,3-trifluoropyruvate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE: shares similarities with other fluorinated organic compounds, such as trifluoromethylated phenylamines and chlorodifluoromethoxy derivatives.

Uniqueness

  • The presence of both chlorodifluoromethoxy and trifluoromethyl groups in the same molecule makes this compound unique, as it combines the properties of both functional groups, leading to enhanced reactivity and potential applications.

Properties

IUPAC Name

ethyl 2-benzamido-2-[4-[chloro(difluoro)methoxy]anilino]-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF5N2O4/c1-2-30-16(29)17(18(21,22)23,27-15(28)12-6-4-3-5-7-12)26-13-8-10-14(11-9-13)31-19(20,24)25/h3-11,26H,2H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIJRTCYKBGYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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